LSD1 Biochemical Inhibitory Potency: Parent Scaffold vs. GSK-354 (Piperidinylmethoxy)
The unsubstituted parent compound 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile inhibits LSD1 with an IC₅₀ of 139 nM [1]. The 5-(piperidin-4-ylmethoxy) derivative GSK-354 (4-(5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile) achieves an IC₅₀ of 37 nM under comparable assay conditions , representing an approximately 3.8-fold improvement in potency afforded by the 5-substituent.
| Evidence Dimension | LSD1 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 139 nM |
| Comparator Or Baseline | GSK-354: 37 nM |
| Quantified Difference | 3.8-fold weaker |
| Conditions | Recombinant GST-tagged LSD1 catalytic domain, pH 7.4, 2°C, H₃K₄me₂ peptide substrate [1] |
Why This Matters
Defines the quantitative potency gap that must be bridged when using the parent scaffold as a starting point for medicinal chemistry optimization.
- [1] BindingDB entry BDBM256471 (US Patent 9487512, Example 16); IC₅₀ = 139 nM. View Source
